6-Methoxy-indan-5-carbaldehyde

Description

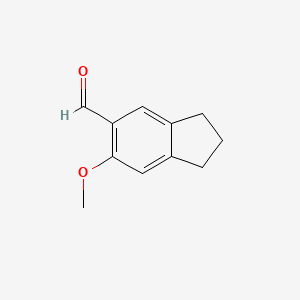

6-Methoxy-indan-5-carbaldehyde (CAS RN: 75319-47-0, C₁₁H₁₂O₂) is a bicyclic aromatic aldehyde featuring a methoxy group at the 6-position and a formyl group at the 5-position of the indane scaffold . Its molecular structure combines the planar aromaticity of the indane ring with the reactivity of the aldehyde functional group, making it a versatile intermediate in organic synthesis. Synonyms include 6-Methoxy-5-indanecarbaldehyde and 2,3-Dihydro-6-methoxy-1H-indene-5-carboxaldehyde . Commercial samples typically report purity levels of 97–99% . The compound is utilized in pharmaceutical and materials science research, though its specific biological activities remain less documented compared to structurally related derivatives.

Properties

IUPAC Name |

6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWCZKVBNWJJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCCC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390236 | |

| Record name | 6-Methoxy-indan-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73615-83-5 | |

| Record name | 6-Methoxy-indan-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Methoxy-indan-5-carbaldehyde is an organic compound belonging to the indane family, which has garnered attention due to its potential biological activities. This compound is characterized by a methoxy group and an aldehyde functional group, which can significantly influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound (CAS No. 73615-83-5) has the following chemical structure:

- Molecular Formula : C10H10O2

- Molecular Weight : 166.18 g/mol

The presence of the methoxy group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate biological membranes.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary data indicate efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The aldehyde group may interact with various enzymes, leading to inhibition or modulation of their activity.

- Receptor Interaction : The compound could bind to specific receptors involved in inflammation and oxidative stress pathways.

- Radical Scavenging : The methoxy group may enhance the compound's ability to donate electrons and neutralize free radicals.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant .

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 80 |

Anti-inflammatory Effects

In vitro studies have shown that treatment with this compound reduces the expression of TNF-alpha and IL-6 in macrophage cell lines. This suggests a possible mechanism for its anti-inflammatory properties .

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Treatment | 75 | 100 |

Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The compound displayed notable activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to indan derivatives, including those similar to this compound:

- Cancer Treatment : A study investigated derivatives of indan compounds for their cytotoxic effects on cancer cell lines. Results indicated that certain structural modifications led to enhanced cytotoxicity against breast cancer cells .

- Neuroprotective Effects : Another study explored the neuroprotective properties of methoxy-substituted indans, suggesting that these compounds might offer therapeutic benefits in neurodegenerative diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations: Methoxy vs. Ethoxy Derivatives

- 6-Ethoxy-indan-5-carbaldehyde (CAS 876717-50-9, C₁₂H₁₄O₂) replaces the methoxy group with an ethoxy substituent. The ethoxy group increases molecular weight (190.24 g/mol vs. 176.21 g/mol for the methoxy analog) and enhances lipophilicity (logP: ~2.1 vs.

- Synthetic Accessibility : Ethoxy derivatives often require longer alkylation steps compared to methoxy analogs, which can be introduced via simpler nucleophilic substitution .

Functional Group Modifications: Aldehyde vs. Ketone

- 5-Methoxy-1-indanone (CAS 6630-20-4, C₁₀H₁₀O₂) replaces the aldehyde with a ketone. This modification reduces electrophilicity, altering reactivity in condensation reactions (e.g., lower propensity for Schiff base formation) .

- Biological Relevance: Indanones like 5-methoxy-1-indanone exhibit cytotoxic activity, suggesting that the aldehyde group in 6-methoxy-indan-5-carbaldehyde could be optimized for similar pharmacological targets .

Heterocyclic Analogues: Benzodioxole Derivatives

- 6-Methoxybenzo[d][1,3]dioxole-5-carbaldehyde (CAS 7168-93-6, C₉H₇O₄) replaces the indane scaffold with a benzodioxole ring. The fused dioxole ring enhances electron density, increasing stability toward oxidation but reducing solubility in polar solvents .

- 6-Methoxymethoxy-7-trifluoromethyl-1,3-benzodioxole-5-carbaldehyde (C₁₁H₉F₃O₅) introduces a trifluoromethyl group, significantly boosting lipophilicity (logP: ~2.8) and metabolic stability. Fluorinated analogs are prioritized in drug discovery for improved bioavailability and target binding .

Key Data Table: Structural and Functional Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.